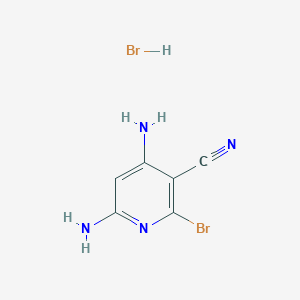
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the anthracene-9,10-dione family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes:
Bromination: Anthracene-9,10-dione is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate undergoes amination using ammonia or an amine source to introduce amino groups at the 1, 4, 5, and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as certain anthracene derivatives have shown activity against cancer cells.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethylphenoxy groups, making it less versatile in certain applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, reducing its potential for biological activity.
6-(2-Ethylphenoxy)anthracene-9,10-dione: Lacks the amino and bromine groups, limiting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of amino groups enhances its potential for forming hydrogen bonds and interacting with biological targets, while the bromine and ethylphenoxy groups provide additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
88601-98-3 |
|---|---|
Fórmula molecular |
C22H19BrN4O3 |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-5-3-4-6-13(9)30-14-8-12(25)16-18(20(14)27)22(29)15-11(24)7-10(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |
Clave InChI |
ADFJHVPUUBSKML-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
